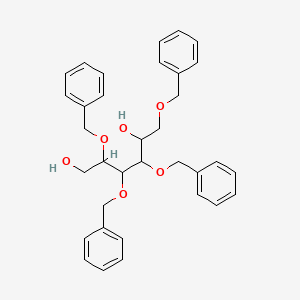
1,3,4,5-Tetra-O-benzyl-D-glucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5-Tetra-O-benzyl-D-glucitol is a chemically modified form of D-glucitol (sorbitol), where the hydroxyl groups are protected by benzyl groups. This modification is significant in carbohydrate chemistry for synthesizing complex molecules.
Synthesis Analysis
- Elvebak and Gray (1995) reported a method for synthesizing derivatives of 1,5-anhydro-D-glucitol, including compounds similar to 1,3,4,5-Tetra-O-benzyl-D-glucitol, through partial methylation and subsequent benzoylation (Elvebak & Gray, 1995).
- Haslam and Radford (1966) discussed syntheses of derivatives of 1,5-anhydro-D-glucitol, which provide insights into the synthesis of 1,3,4,5-Tetra-O-benzyl-D-glucitol (Haslam & Radford, 1966).
Molecular Structure Analysis
- Aslani-Shotorbani et al. (1981) described the reaction of 2,3,4,6-Tetra-O-benzyl-D-glucitol with toluene-p-sulphonyl chloride, leading to products that help understand the structural behavior of similar compounds (Aslani-Shotorbani et al., 1981).
Chemical Reactions and Properties
- Keglević and Valenteković (1974) synthesized derivatives of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, providing valuable information on the chemical reactivity of similar compounds (Keglević & Valenteković, 1974).
- Koto et al. (1982) studied the α-glucosylation of alcohol with 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose, shedding light on the chemical properties of similar benzylated glucopyranoses (Koto et al., 1982).
Physical Properties Analysis
- Fowler et al. (1993) conducted displacement reactions on 2,3,4,6-tetra-O-benzyl-D-glucitols, which helps in understanding the physical properties of these compounds (Fowler et al., 1993).
Chemical Properties Analysis
- Horito et al. (1981) synthesized tetra-O-benzyl-D-glucopyranosylidene acetals, providing insights into the chemical properties of benzylated glucopyranoses (Horito et al., 1981).
Applications De Recherche Scientifique
-
Synthesis of Other Compounds
- Field : Organic Chemistry
- Application : 1,3,4,5-Tetra-O-benzyl-D-glucitol is used in the synthesis of other complex organic compounds .
- Method : The compound is used as a starting material or intermediate in various chemical reactions. For example, it can be used in the coupling reaction of 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose with 2,3,4,6-tetra-O-benzyl-D-glucopyranose in the presence of 5 mol% bismuth (III) triflate in dichloromethane at 0 °C .
- Results : The reactions result in the formation of new compounds, such as 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside .
-
Preparation of α-glucopyranosyl Chloride and 1-C-α-D-glucopyranose Derivatives
- Field : Organic Chemistry
- Application : 1,3,4,5-Tetra-O-benzyl-D-glucitol is used in the preparation of the α-glucopyranosyl chloride and synthesis of 1-C-α-D-glucopyranose derivatives .
- Results : The outcomes of these procedures are the successful synthesis of α-glucopyranosyl chloride and 1-C-α-D-glucopyranose derivatives .
-
Synthesis of 2,3,4,6-tetra-O-benzyl-d-glucopyranosylidene Acetals
- Field : Biological Science and Technology
- Application : 1,3,4,5-Tetra-O-benzyl-D-glucitol is used in the synthesis of 2,3,4,6-tetra-O-benzyl-d-glucopyranosylidene acetals .
- Method : The synthesis uses trimethylsilyl trifluoromethanesulfonate as the catalyst .
- Results : The result is the successful synthesis of 2,3,4,6-tetra-O-benzyl-d-glucopyranosylidene acetals .
-
Large-Scale Synthesis of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin
-
Design and Synthesis of Novel Anti-cancer Agents
- Field : Medicinal Chemistry
- Application : 1,3,4,5-Tetra-O-benzyl-D-glucitol is used in the design and synthesis of novel anti-cancer agents .
- Method : The compound is used as a leading compound in the design and synthesis of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles .
- Results : The synthesized compounds showed high anti-tumor activity .
-
Preparation of α-glucopyranosyl Chloride and 1-C-α-D-glucopyranosyl Derivatives
- Field : Organic Chemistry
- Application : 1,3,4,5-Tetra-O-benzyl-D-glucitol is used in the preparation of the α-glucopyranosyl chloride and synthesis of 1-C-α-D-glucopyranosyl derivatives .
- Results : The outcomes of these procedures are the successful synthesis of α-glucopyranosyl chloride and 1-C-α-D-glucopyranosyl derivatives .
-
Synthesis of Tetra-O-benzyl-α-D-glucopyranosyl Bromide and Tetra-O-pivaloyl-α-D-glucopyranosyl Bromide
- Field : Pharmaceutical Chemistry
- Application : 1,3,4,5-Tetra-O-benzyl-D-glucitol is used in the synthesis of tetra-O-benzyl-α-D-glucopyranosyl bromide and tetra-O-pivaloyl-α-D-glucopyranosyl bromide .
- Method : The synthesis uses several Lewis acids such as BiBr3, ZnBr2, or CoBr2 to convert the readily available pentapivaloate in the presence of Me3SiBr into the corresponding glycosyl bromide at room temperature .
- Results : The reaction proceeded most favorable using BiBr3 (97%) .
-
Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses
- Field : Medicinal Chemistry
- Application : 1,3,4,5-Tetra-O-benzyl-D-glucitol is used in the preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses .
- Method : The deacylation of glucose, galactose and mannose pentaacetates, galactose and mannose penta (3-bromo)benzoates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides have been studied .
- Results : The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .
Orientations Futures
Propriétés
IUPAC Name |
2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOUZFJJURBWAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,5-Tetra-O-benzyl-D-glucitol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)
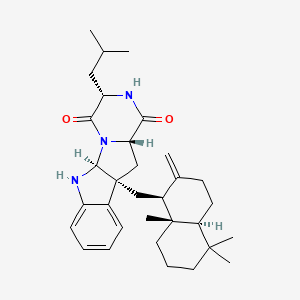

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)
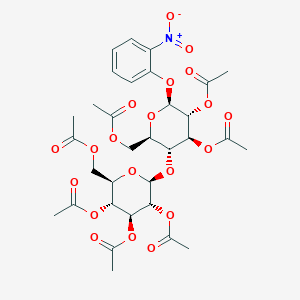
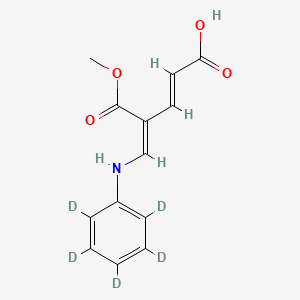
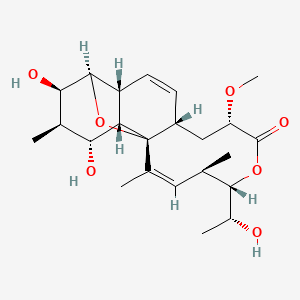
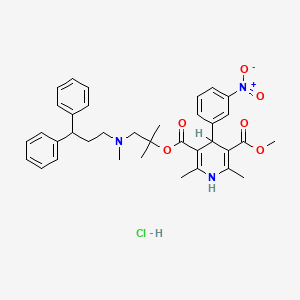


![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)